Prostaglandin D2-d4

Übersicht

Beschreibung

Prostaglandin D2-d4 is a deuterated form of Prostaglandin D2, a lipid mediator predominantly released from mast cells and other immune cells such as T helper type 2 cells and dendritic cells. Prostaglandin D2 plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction .

Wissenschaftliche Forschungsanwendungen

Prostaglandin D2-d4 hat zahlreiche wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als interner Standard für die Quantifizierung von Prostaglandin D2 durch Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet.

Biologie: Wird wegen seiner Rolle in verschiedenen biologischen Prozessen untersucht, darunter Entzündungen, Immunantwort und Zellsignalisierung.

Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Asthma, allergischen Reaktionen und Haarausfall untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel verwendet, die auf Prostaglandin D2-Signalwege abzielen .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an spezifische Rezeptoren bindet, darunter den Prostaglandin D2-Rezeptor 1 (DP1) und den Prostaglandin D2-Rezeptor 2 (DP2). Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die verschiedene biologische Reaktionen vermitteln, wie z. B. Bronchokonstriktion, Entzündungen und Chemotaxis von Immunzellen. Die Aktivierung dieser Rezeptoren löst nachgeschaltete Signalwege aus, die zu den beobachteten physiologischen Wirkungen führen .

Ähnliche Verbindungen:

Prostaglandin D2: Die nicht-deuterierte Form von Prostaglandin D2, die ähnliche biologische Funktionen aufweist, aber die Deuteriumatome fehlen.

Prostaglandin E2: Ein weiteres Prostaglandin mit unterschiedlichen biologischen Funktionen, darunter Vasodilatation und Modulation von Immunantworten.

Prostaglandin F2α: Beteiligt an Prozessen wie Uteruskontraktion und Regulation des Augeninnendrucks.

Einzigartigkeit: this compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die seine Stabilität verbessern und eindeutige Vorteile bei analytischen Anwendungen bieten können. Die Deuteriumatome können auch die Pharmakokinetik und Stoffwechselwege der Verbindung beeinflussen und sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung machen .

Wirkmechanismus

Target of Action

Prostaglandin D2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid or 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T_H2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

This compound interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The synthesis of this compound occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by Prostaglandin D2 synthase (PTGDS) . The activation of the DP2 receptor pathway leads to the release of cytokines from ILC2 and T_H2 cells , causing some of the characteristic features of asthma, including airway inflammation, IgE production, mucus metaplasia, airway hyper-reactivity, smooth muscle remodeling, and eosinophilia .

Pharmacokinetics

It is known that it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The interaction of this compound with the DP2 receptor has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of this compound is influenced by environmental factors such as allergens, air pollution, secondhand smoke, and smoke . These factors can increase the concentration of this compound in asthma patients, which is 10 times higher than in control patients .

Biochemische Analyse

Biochemical Properties

Prostaglandin D2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to stimulate three distinct types of G protein-coupled receptors . These interactions are crucial for its function and contribute to its many biological actions, which include bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . This binding interaction leads to a series of events at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Prostaglandin D2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin D2-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktionsmittel: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung oxidierter Prostaglandinderivate führen, während die Reduktion reduzierte Prostaglandinformen liefern kann .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin D2: The non-deuterated form of Prostaglandin D2, which shares similar biological functions but lacks the deuterium atoms.

Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.

Prostaglandin F2α: Involved in processes such as uterine contraction and regulation of intraocular pressure.

Uniqueness: Prostaglandin D2-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in analytical applications. The deuterium atoms can also influence the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .

Biologische Aktivität

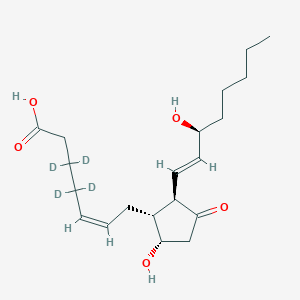

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activities. This compound is a derivative of fatty acids and features multiple stereocenters and functional groups that suggest significant interactions within biological systems. The presence of deuterium isotopes indicates its utility in metabolic tracing and kinetic studies.

The molecular formula of the compound is with a molecular weight of 394.5 g/mol. Its structural complexity includes hydroxyl groups and a cyclopentane moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H34O5 |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1224443-47-3 |

| Stereochemistry | Chiral |

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence metabolic pathways related to lipid metabolism and cellular signaling.

Pharmacological Effects

Research indicates that (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid exhibits several pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways by influencing eicosanoid synthesis.

- Antioxidant Properties : The structural features may confer protective effects against oxidative stress.

- Cell Signaling Modulation : It may act on pathways involved in cell growth and differentiation.

Case Studies

A number of studies have explored the biological implications of compounds structurally similar to (Z)-3,3,4,4-tetradeuterio...:

- Study on Eicosanoid Production : A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory eicosanoids in vitro.

- Cell Culture Experiments : In cell culture models, the compound showed promise in reducing markers of oxidative stress and inflammation.

- Metabolic Tracing Studies : Utilizing deuterated compounds has allowed researchers to trace metabolic pathways more accurately.

Research Findings

Recent findings highlight the following aspects regarding the compound's activity:

- Enzyme Interactions : Preliminary data suggest interactions with glucosylceramidase enzymes which play a role in lipid metabolism.

- Toxicity Profiles : Toxicity assessments indicate low acute toxicity with no significant carcinogenic effects observed in preliminary Ames tests.

| Study Focus | Findings |

|---|---|

| Eicosanoid Synthesis | Inhibition observed |

| Oxidative Stress Markers | Reduction in cell culture models |

| Toxicity Assessment | Low acute toxicity |

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DCNIGHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.